molecular formula C10H9NO3S B145782 6-Aminonaphthalene-2-sulfonic acid CAS No. 93-00-5

6-Aminonaphthalene-2-sulfonic acid

Cat. No.: B145782
CAS No.: 93-00-5
M. Wt: 223.25 g/mol
InChI Key: SEMRCUIXRUXGJX-UHFFFAOYSA-N
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Description

6-Aminonaphthalene-2-sulfonic acid is an organic compound with the molecular formula C₁₀H₉NO₃S. It is a derivative of naphthalene, where an amino group and a sulfonic acid group are substituted at the 6th and 2nd positions, respectively. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes and other chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminonaphthalene-2-sulfonic acid can be synthesized through the Bucherer reaction, which involves the amination of 2-hydroxynaphthalene-6-sulfonic acid. The reaction is typically carried out under conditions similar to those used for the synthesis of Tobias acid . The process involves heating the starting material with ammonium salts, which facilitates the substitution of the hydroxyl group with an amino group.

Industrial Production Methods

In industrial settings, the production of this compound involves the sulfonation of 1-aminonaphthalene with sulfuric acid. This method yields a mixture of 1,6- and 6,8-disulfonic acids, which can be separated and purified to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Aminonaphthalene-2-sulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Aminonaphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Aminonaphthalene-4-sulfonic acid:

    2-Aminonaphthalene-1-sulfonic acid:

    2-Aminonaphthalene-6-sulfonic acid:

Uniqueness

6-Aminonaphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of certain dyes and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-aminonaphthalene-2-sulfonic acid
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InChI

InChI=1S/C10H9NO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,11H2,(H,12,13,14)
Source PubChem
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InChI Key

SEMRCUIXRUXGJX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
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Related CAS

58306-86-8 (mono-hydrochloride salt), 70682-62-1 (mono-ammonium salt)
Record name 6-Aminonaphthalene-2-sulfonic acid
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DSSTOX Substance ID

DTXSID4044743
Record name 6-Aminonaphthalene-2-sulfonic acid
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Molecular Weight

223.25 g/mol
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CAS No.

93-00-5, 52365-47-6
Record name 6-Amino-2-naphthalenesulfonic acid
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Record name 6-Aminonaphthalene-2-sulfonic acid
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Record name (6Or7)-aminonaphthalene-2-sulphonic acid
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Record name 2-Naphthalenesulfonic acid, 6-amino-
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Record name 2-NAPHTHYLAMINE-6-SULFONIC ACID
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Synthesis routes and methods I

Procedure details

In a single-vessel process for preparing 2-acetaminonaphthalene-6-sulfonic acid of high purity by sulfonating 2-hydroxynaphthalene with concentrated sulfonic acid, converting the 2-hydroxynaphthalenesulfonic acid formed thereby with ammonia in the presence of ammonium hydrogensulfite into 2-aminonaphthalene-6-sulfonic acid (Bucherer reaction) and N-acetylating the said 2-aminonaphthalene-6-sulfonic acid to give 2-acetaminonaphthalene-6-sulfonic acid, the improvement which comprises:
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Synthesis routes and methods II

Procedure details

A single-vessel process for preparing 2-acetaminonaphthalene-6-sulfonic acid of high purity by sulfonating 2-hydroxynaphthalene with concentrated sulfuric acid, converting the 2-hydroxynaphthalenesulfonic acid formed with ammonia in the presence of ammonium hydrogensulfite into 2-amino-naphthalene-6-sulfonic acid (Bucherer reaction) and N-acetylating the latter to give 2-acetaminonaphthalene-6-sulfonic acid, which comprises, after diluting the sulfonating melt with water, substantially removing any impurities still present in the resulting aqueous solution of 2-hydroxynaphthalene-6-sulfonic acid, in particular 2-hydroxynaphthalene, by extraction with toluene or xylene and/or clarification using active carbon.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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